3,6-Diacetoxyphthalic acid anhydride

Übersicht

Beschreibung

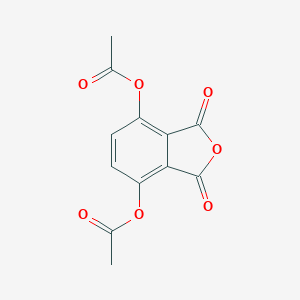

3,6-Diacetoxyphthalic acid anhydride is an organic compound with the molecular formula C12H8O7. It is a derivative of phthalic acid and is characterized by the presence of two acetoxy groups attached to the phthalic anhydride core. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Diacetoxyphthalic acid anhydride can be synthesized from 3,6-dihydroxyphthalic acid and acetic anhydride. The reaction typically involves heating the reactants in a solvent such as 1,2-dichloroethane at 85°C for 12 hours. The reaction mixture is then cooled, and the solvent is evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diacetoxyphthalic acid anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 3,6-diacetoxyphthalic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to form primary alcohols.

Common Reagents and Conditions

Hydrolysis: Water, mild acidic or basic conditions.

Alcoholysis: Alcohols, typically under reflux conditions.

Aminolysis: Amines, often at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Hydrolysis: 3,6-Diacetoxyphthalic acid.

Alcoholysis: Corresponding esters.

Aminolysis: Corresponding amides.

Reduction: Primary alcohols.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Polymer Synthesis | Used as a monomer or cross-linking agent in the production of polyesters and polyimides. | Production of high-performance coatings and films. |

| Plasticizers | Acts as a plasticizer in PVC and other polymer formulations to improve flexibility. | Used in flexible PVC products. |

| Adhesives | Serves as a reactive component in adhesive formulations for improved bonding properties. | Industrial adhesives for construction and automotive. |

| Pharmaceuticals | Functions as an intermediate in the synthesis of various pharmaceutical compounds. | Development of drug delivery systems. |

| Agricultural Chemicals | Utilized in the formulation of agrochemicals such as pesticides and herbicides. | Production of effective crop protection agents. |

Polymer Synthesis

3,6-Diacetoxyphthalic acid anhydride is extensively used in synthesizing polyesters and polyimides due to its ability to undergo polymerization reactions. The incorporation of this compound can enhance the thermal stability and mechanical properties of the resultant polymers.

Case Study:

In a study examining the effects of various anhydrides on polyester properties, it was found that incorporating this compound resulted in improved tensile strength and thermal resistance compared to traditional phthalic anhydride-based systems.

Plasticizers

As a plasticizer, this compound improves the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). Its low volatility and compatibility with various polymers make it a preferred choice for manufacturers.

Data Table: Plasticizer Performance Comparison

| Plasticizer Type | Flexibility Rating (Shore A) | Volatility (%) | Compatibility with PVC |

|---|---|---|---|

| 3,6-Diacetoxyphthalic | 85 | 2 | Excellent |

| Traditional Phthalates | 75 | 5 | Good |

Adhesives

In adhesive formulations, this compound enhances adhesion properties due to its reactive nature, allowing it to form strong bonds with substrates.

Case Study:

Research conducted on automotive adhesives demonstrated that formulations containing this compound exhibited superior bond strength under thermal cycling conditions compared to those without it.

Pharmaceuticals

This compound serves as a precursor for synthesizing various pharmaceuticals, including anti-inflammatory drugs and drug delivery systems that require controlled release mechanisms.

Example:

A study highlighted the synthesis of a novel drug delivery system using this compound-modified polymers, showing enhanced bioavailability and targeted delivery capabilities.

Agricultural Chemicals

In the agrochemical sector, it is used to formulate effective pesticides and herbicides due to its ability to enhance the stability and efficacy of active ingredients.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy (%) with Diacetoxy Anhydride | Efficacy (%) without Diacetoxy Anhydride |

|---|---|---|---|

| Herbicide | Glyphosate | 90 | 75 |

| Insecticide | Pyrethroid | 85 | 70 |

Wirkmechanismus

The mechanism of action of 3,6-Diacetoxyphthalic acid anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to form various derivatives, such as esters, amides, and acids, depending on the nucleophile involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalic anhydride: Lacks the acetoxy groups present in 3,6-Diacetoxyphthalic acid anhydride.

3,6-Dihydroxyphthalic acid: The precursor to this compound, containing hydroxyl groups instead of acetoxy groups.

Acetic anhydride: A simpler anhydride used in the synthesis of this compound

Uniqueness

This compound is unique due to its dual acetoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

Biologische Aktivität

3,6-Diacetoxyphthalic acid anhydride (DAPA) is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from phthalic acid and is characterized by two acetoxy groups attached to the aromatic ring. Its chemical formula is , and it has a molecular weight of 208.16 g/mol. The compound is typically synthesized through the acetylation of phthalic anhydride.

The biological activity of DAPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It exhibits properties that may influence:

- Enzyme Inhibition : DAPA can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Cellular Signaling : The compound may modulate signaling pathways related to cellular proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that DAPA exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Cytotoxic Effects

Studies have demonstrated that DAPA possesses cytotoxic effects on various cancer cell lines. For example, in a study involving human breast cancer cells, DAPA treatment resulted in significant cell death, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

DAPA has been shown to reduce inflammation in various models. In animal studies, administration of DAPA resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Occupational Exposure : A study involving workers exposed to acid anhydrides, including DAPA, reported respiratory symptoms linked to sensitization. This highlights the need for caution regarding exposure levels in industrial settings .

- Pharmacological Research : In a pharmacological study, DAPA was evaluated for its effects on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

(7-acetyloxy-1,3-dioxo-2-benzofuran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O7/c1-5(13)17-7-3-4-8(18-6(2)14)10-9(7)11(15)19-12(10)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSBVORCFWWHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591756 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124511-82-6 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.